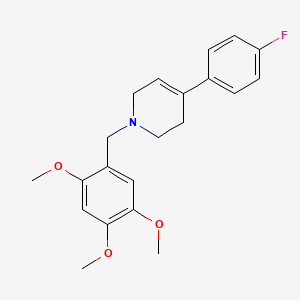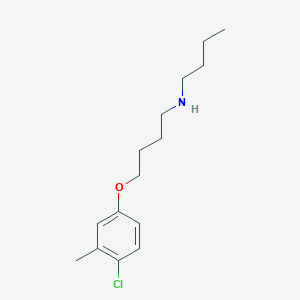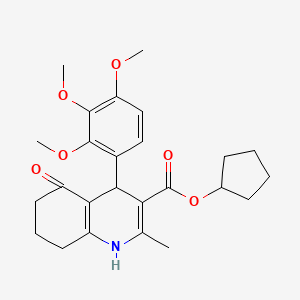![molecular formula C17H21FN2O3 B5198413 1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one](/img/structure/B5198413.png)
1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the Oxazinane Ring: This can be accomplished through a cyclization reaction involving an appropriate diol and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain proteins or enzymes, while the oxazinane ring can modulate its chemical reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chlorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-[(3-Methylphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c18-15-5-3-4-13(10-15)11-19-12-14(6-7-16(19)21)17(22)20-8-1-2-9-23-20/h3-5,10,14H,1-2,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLJAQIJYQQPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5198344.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)

![N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine](/img/structure/B5198359.png)
![N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5198375.png)

![N-[(4-ethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)
![N-[1-(PYRIDIN-4-YL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5198427.png)

![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5198444.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
